molecular formula C22H34N2O3 B11363579 2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11363579
M. Wt: 374.5 g/mol
InChI Key: FVAISTBKBHGOBK-UHFFFAOYSA-N
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Description

2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting a substituted benzoic acid with an amine derivative under appropriate conditions.

    Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where a suitable butylating agent is used.

    Cyclohexylmethylation: The cyclohexylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclohexylmethyl halide reacts with the benzamide intermediate.

    Morpholine Addition: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

    Biological Research: The compound’s ability to interact with proteins and enzymes makes it useful in studying biochemical pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it effective against bacterial infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and cyclohexylmethyl group provide unique steric and electronic effects, enhancing its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

2-butoxy-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C22H34N2O3/c1-2-3-15-27-20-10-6-5-9-19(20)21(25)23-18-22(11-7-4-8-12-22)24-13-16-26-17-14-24/h5-6,9-10H,2-4,7-8,11-18H2,1H3,(H,23,25)

InChI Key

FVAISTBKBHGOBK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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